molecular formula C21H13BrO5 B119655 5-(Bromomethyl)fluorescein CAS No. 148942-72-7

5-(Bromomethyl)fluorescein

Cat. No.: B119655
CAS No.: 148942-72-7
M. Wt: 425.2 g/mol
InChI Key: OQHKPJAZGYJYTB-UHFFFAOYSA-N
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Description

5-(Bromomethyl)fluorescein: is a derivative of fluorescein, a widely used fluorescent dye. This compound is characterized by the presence of a bromomethyl group attached to the fluorescein molecule. It is known for its strong absorption and fluorescence properties, making it suitable for various applications in scientific research and industry .

Biochemical Analysis

Biochemical Properties

5-(Bromomethyl)fluorescein is known for its high molar absorptivity and quantum yield, and its excitation maximum matches the intense 488.0 nm emission line of an argon ion laser . It has been used as a pre-column, off-line derivatizing reagent for analytes containing a free carboxyl group . The bromomethyl group in this compound can react with thiol groups, utilizing a glutathione S-transferase–mediated reaction .

Cellular Effects

This compound has been used to label Ω-tagged membrane proteins efficiently for live cell imaging and in-gel analysis . This allows researchers to monitor the movement, location, and interactions of these proteins within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with thiol groups. This reaction is mediated by the enzyme glutathione S-transferase, which is ubiquitous in cells . This allows this compound to bind to proteins and other biomolecules, enabling their visualization and tracking .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be stable at room temperature over 24 hours . This stability, combined with its high fluorescence, makes it a valuable tool for long-term tracking of biomolecules in both in vitro and in vivo studies .

Metabolic Pathways

Its reaction with thiol groups suggests that it may interact with glutathione, a key antioxidant in cells .

Transport and Distribution

This compound is designed to freely pass through cell membranes . Once inside the cell, it reacts to form cell-impermeant products, allowing it to be retained within the cell for tracking purposes .

Subcellular Localization

The subcellular localization of this compound will depend on the specific biomolecules it is bound to. As it can react with a wide range of proteins and other biomolecules, it could potentially be found in various compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)fluorescein typically involves the bromination of fluorescein. One common method includes the reaction of fluorescein with bromomethylating agents under controlled conditions. For example, a mixture of fluorescein, palmitic acid, 18-crown-6, and potassium carbonate can be reacted at 76°C for one hour to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)fluorescein undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity and strong fluorescence, making it particularly useful for labeling and tracking applications in various scientific fields .

Properties

IUPAC Name

6-(bromomethyl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrO5/c22-10-11-1-4-15-14(7-11)20(25)27-21(15)16-5-2-12(23)8-18(16)26-19-9-13(24)3-6-17(19)21/h1-9,23-24H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHKPJAZGYJYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164145
Record name 5-(Bromomethyl)fluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148942-72-7
Record name 5-(Bromomethyl)fluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148942727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Bromomethyl)fluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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